

Application Note: DAPI Staining Protocol for Fixed Cells

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Compound of Interest

Compound Name:	Dapm
CAS No.:	42816-30-8
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Audience: Researchers, scientists, and drug development professionals.

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in the minor groove of double-stranded DNA.^{[1][2]} It is a widely used nuclear counterstain in fluorescence microscopy and immunofluorescence to visualize cell nuclei.^{[1][2]} When bound to dsDNA, DAPI has an excitation maximum at approximately 358 nm and an emission maximum at 461 nm, resulting in a distinct blue fluorescence.^{[1][3]} This protocol provides a detailed, step-by-step procedure for staining fixed cells with DAPI.

Experimental Protocols

This section outlines the necessary reagents and a step-by-step guide for fixing, permeabilizing, and staining cells with DAPI.

I. Required Materials

- DAPI (4',6-diamidino-2-phenylindole, dihydrochloride)^[3]

- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)[1]
- Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)[1]
- Deionized Water (diH₂O) or Dimethylformamide (DMF)[3]
- Mounting Medium (preferably with an antifade reagent)[1][4]
- Microscope slides and coverslips[1]

II. Solution Preparation

1. DAPI Stock Solution (e.g., 5 mg/mL or 14.3 mM)

- To prepare a 5 mg/mL DAPI stock solution, dissolve 10 mg of DAPI powder in 2 mL of deionized water or DMF.[3][5]
- DAPI has limited solubility in water; sonication may be necessary to fully dissolve the powder.[3]
- Storage: The stock solution can be stored at 2-6°C for up to 6 months or at -20°C for longer periods, protected from light.[3][5]

2. DAPI Working Solution (e.g., 300 nM)

- Prepare an intermediate dilution of DAPI (e.g., 300 μM) by adding 2.1 μL of the 14.3 mM stock solution to 100 μL of PBS.[3]
- Dilute the intermediate solution 1:1,000 in PBS to create a 300 nM working solution.[3][5]
- The optimal concentration for the working solution can range from 0.1 to 1 μg/mL (approximately 300 nM to 3 μM), and should be optimized for your specific cell type and application.[1][2]

3. Fixation Solution (4% PFA)

- To prepare a 4% paraformaldehyde solution, dilute a 16% formaldehyde stock solution with PBS.[6]

- Caution: Formaldehyde is toxic and should be handled in a fume hood.

4. Permeabilization Solution (0.1% Triton X-100)

- Prepare a 0.1% Triton X-100 solution by diluting a 10% stock solution in PBS.[6]

III. Staining Protocol for Adherent Cells

This protocol is suitable for cells grown on coverslips.

- Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
- Wash: Gently rinse the cells twice with PBS to remove any remaining culture medium.[1]
- Fixation: Add enough 4% paraformaldehyde solution to completely cover the cells and incubate for 10-15 minutes at room temperature.[1] This step is crucial for preserving the cellular structure.[1]
- Wash: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[6]
- Permeabilization: To allow DAPI to enter the nucleus, incubate the cells with a 0.1% Triton X-100 solution in PBS for 5 to 10 minutes at room temperature.[1]
- Wash: Rinse the cells twice with PBS.[4]
- DAPI Staining: Add the DAPI working solution to the cells, ensuring they are fully covered, and incubate for 1-5 minutes at room temperature, protected from light.[3][4]
- Wash: Wash the cells 2-3 times with PBS to eliminate unbound DAPI and reduce background fluorescence.[3]
- Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[1][4] Carefully lower the coverslip to avoid air bubbles.

- Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (excitation ~358 nm, emission ~461 nm).[2]

IV. Staining Protocol for Suspension Cells

- Cell Collection: Centrifuge the cell suspension at 500g for 5 minutes to pellet the cells.[7]
- Wash: Wash the cells twice with cold PBS, centrifuging between washes.[7]
- Fixation: Resuspend the cell pellet in 500 μ L of PBS and add this suspension to 4.5 mL of ice-cold 70% ethanol while gently vortexing.[7] Incubate at 4°C for at least 2 hours.
- Rehydration: Centrifuge the fixed cells at 1000g for 5 minutes and resuspend the pellet in 5 mL of PBS.[7] Let them sit for 15 minutes at room temperature.
- DAPI Staining: Centrifuge the cells again and resuspend the pellet in the DAPI working solution containing a permeabilizing agent like Triton X-100.[7] Incubate for 30 minutes at room temperature in the dark.[7][8]
- Analysis: The cells are now ready for analysis by flow cytometry or for mounting on slides for microscopy.[7][9]

Data Presentation

The following table summarizes the quantitative parameters of the DAPI staining protocol.

Parameter	Adherent Cells	Suspension Cells	Reference(s)
Fixation Solution	4% Paraformaldehyde in PBS	70% Ethanol	[1][7]
Fixation Time	10-15 minutes at Room Temperature	At least 2 hours at 4°C	[1][7]
Permeabilization Solution	0.1% Triton X-100 in PBS	Included in DAPI staining solution	[1][7]
Permeabilization Time	5-10 minutes at Room Temperature	30 minutes at Room Temperature	[1][7]
DAPI Working Concentration	0.1 - 1 µg/mL (e.g., 300 nM)	10 µg/mL	[1][2][8]
Staining Incubation Time	1-10 minutes at Room Temperature	30 minutes at Room Temperature	[1][3][8]
Excitation Wavelength	~358 nm	~358 nm	[3]
Emission Wavelength	~461 nm	~461 nm	[3]

Mandatory Visualization

The following diagram illustrates the general workflow for DAPI staining of fixed adherent cells.



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Caption: Workflow for DAPI staining of fixed adherent cells.

Troubleshooting

- Weak or No Signal:

- Improper Fixation/Permeabilization: Ensure that fixation and permeabilization times are optimal. Over-fixation can hinder DAPI penetration.[1]
- DAPI Concentration: The DAPI solution may be too dilute or degraded. Prepare fresh working solutions and consider titrating the concentration.[10]
- Photobleaching: DAPI is sensitive to light. Minimize light exposure during staining and imaging, and use an antifade mounting medium.[1]
- High Background:
 - Insufficient Washing: Ensure thorough washing after the staining step to remove unbound DAPI.[3]
 - DAPI Concentration Too High: An excessively high concentration of DAPI can lead to non-specific binding and high background.
- Uneven Staining:
 - Cell Clumping: Ensure cells are in a single-cell suspension (for suspension cells) to allow for uniform staining.
 - Incomplete Coverage: Make sure the coverslip is entirely covered with the staining solution.

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